

A Technical Guide to the Chemical Properties and Applications of 2-Phenylethanol-d4

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Compound of Interest		
Compound Name:	2-Phenylethanol-d4	
Cat. No.:	B564626	Get Quote

Introduction

2-Phenylethanol-d4 is the deuterium-labeled isotopologue of 2-phenylethanol, an aromatic alcohol known for its pleasant floral scent.[1][2][3] Found naturally in a variety of plants and essential oils, 2-phenylethanol and its derivatives are widely used in the cosmetic, food, and pharmaceutical industries.[4][5] The deuterated form, **2-Phenylethanol-d4**, serves a critical role in research and development, particularly for its application as an internal standard for quantitative analysis and as a tracer in metabolic studies.[1]

The incorporation of stable heavy isotopes like deuterium into drug molecules has become a significant tool in the drug development process.[1][2] Deuteration can alter the pharmacokinetic and metabolic profiles of pharmaceuticals, a phenomenon known as the kinetic isotope effect.[2] This guide provides an in-depth overview of the chemical properties, applications, relevant experimental protocols, and metabolic pathways associated with **2-Phenylethanol-d4**, tailored for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

The fundamental properties of **2-Phenylethanol-d4** are summarized below. The physical properties are largely based on its non-deuterated counterpart, 2-phenylethanol, as they are expected to be very similar.



Property	Value	Source(s)
IUPAC Name	2-phenylethan-1,1,2,2-d4-ol	[2]
Synonyms	Phenylethyl alcohol-d4, Phenethyl alcohol-d4, Benzyl carbinol-d4	[1]
CAS Number	107473-33-6	[1][6]
Molecular Formula	C ₈ H ₆ D ₄ O	[2]
Molecular Weight	126.19 g/mol	[6]
Appearance	Colorless liquid	[1][2][3]
Odor	Pleasant floral, rose-like	[1][3][7]
Melting Point	-27 °C / -16.6 °F	[8][9]
Boiling Point	219 - 221 °C / 426 - 430 °F	[8][10]
Density	~1.02 g/mL at 20 °C	[9]
Solubility	Slightly soluble in water; miscible with most organic solvents.	[7]
Partition Coefficient (log P)	1.4	[6]
Topological Polar Surface Area	20.2 Ų	[6]

Spectroscopic Data

Spectroscopic analysis is fundamental for confirming the identity and purity of **2-Phenylethanol-d4**. While specific datasets are proprietary, the expected spectral characteristics are as follows:



Technique	Expected Characteristics
¹H NMR	The proton signals corresponding to the ethyl group (-CH ₂ -CH ₂ -) in standard 2-phenylethanol will be absent due to the deuterium substitution at these four positions. Aromatic proton signals will remain.
¹³ C NMR	Carbon signals for the deuterated positions (C1 and C2 of the ethyl group) will appear as multiplets (typically triplets) due to C-D coupling and will have a lower intensity compared to the non-deuterated analogue.
Mass Spectrometry (MS)	The molecular ion peak (M+) will be observed at m/z 126, which is 4 mass units higher than that of the non-deuterated 2-phenylethanol (m/z 122). This mass shift is the basis for its use as an internal standard.
Infrared (IR) Spectroscopy	C-D stretching vibrations will appear at a lower frequency (approx. 2100-2250 cm ⁻¹) compared to the C-H stretching vibrations (approx. 2850-3000 cm ⁻¹) of the non-deuterated compound.

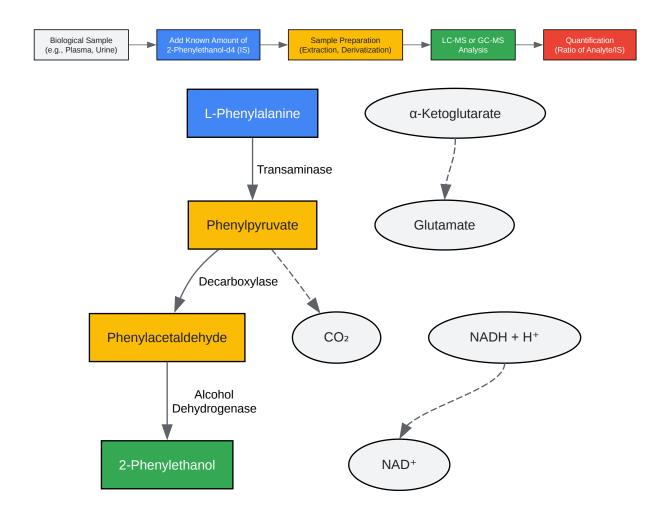
Applications in Research and Development

The primary utility of **2-Phenylethanol-d4** lies in its application as a stable isotope-labeled internal standard.

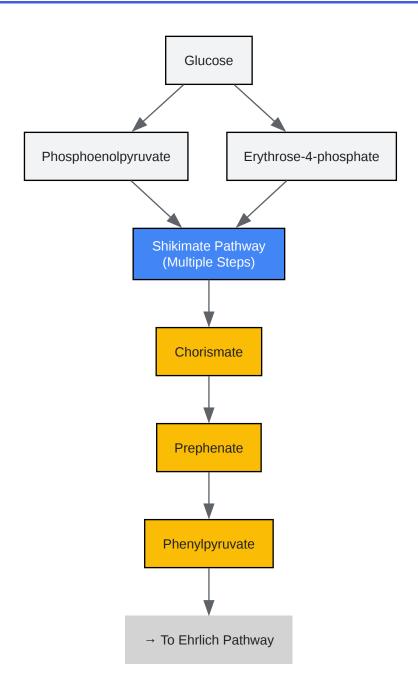
- 1. Quantitative Analysis: In analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), **2-Phenylethanol-d4** is used as an internal standard.[1] It co-elutes with the non-deuterated analyte but is distinguished by its higher mass. This allows for precise quantification by correcting for variations in sample preparation and instrument response.
- 2. Pharmacokinetic and Metabolic Studies: As a tracer, **2-Phenylethanol-d4** is invaluable for studying the absorption, distribution, metabolism, and excretion (ADME) of 2-phenylethanol or



structurally similar drugs.[1][2] The deuterium label allows researchers to track the compound and its metabolites in vivo.







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